molecular formula C9H5F5O2S B3049246 4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione CAS No. 1994-18-9

4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione

Cat. No. B3049246
CAS RN: 1994-18-9
M. Wt: 272.19 g/mol
InChI Key: UOXHEBGXSSPVQE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Ligand Exchange Reactions : PFNP can coordinate with metal ions (such as europium) to form luminescent complexes, as demonstrated in the study by Ambili Raj et al .

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 62-64°C at 35 mmHg .
  • Density : 1.35 g/mL at 25°C .
  • Refractive Index : Approximately 1.33 at 20°C .

Scientific Research Applications

Synthesis and Photophysical Properties

4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione is used in the synthesis of new tris(beta-diketonate)europium(III) complexes. These complexes are characterized by spectroscopic techniques and exhibit interesting structural properties and photoluminescence spectra with typical Eu(3+) red emissions (Ambili Raj, Biju, & Reddy, 2008). Another study utilized pentafluorinated β-diketone ligands to synthesize europium (III) complexes, showing strong red emissions and high photoluminescence properties (Wan, Lyu, Du, Wang, & Yin, 2018).

Structural and Thermal Properties

β-diketone derivatives, such as 4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione, have been examined for their structural and thermal properties. Research includes the synthesis and characterization of various derivatives and their complexes, providing insights into their stability and phase transition temperatures (Mahmudov, Kopylovich, Luzyanin, Mizar, Silva, André, & Pombeiro, 2011).

Chemoselective Thioacetalization

Studies have explored the use of β-diketone derivatives in chemoselective thioacetalization. This involves converting selected aldehydes and ketones into dithioacetals under solvent-free conditions, demonstrating their potential in organic synthesis (Ouyang, Dong, Zheng, Yu, Liu, & Fu, 2006).

Volatility Studies of Metal Chelates

The volatility, thermal, and chemical stability of metal chelates of β-diketones, including 4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione, have been examined. These studies are significant for understanding the properties of these complexes under various conditions (Dilli & Patsalides, 1976).

Nonlinear Optics and DFT Studies

Research has also been conducted on the nonlinear optical properties and density functional theory (DFT) calculations of certain β-diketone derivatives. This includes investigations into molecular geometries and electrostatic potentials, contributing to the field of materials science (Veeramanikandan, Sherine, Dhandapani, & Subashchandrabose, 2019).

Inhibition of Copper Corrosion

β-diketone derivatives have been explored as inhibitors for copper corrosion in acidic solutions. This research is crucial for understanding how these compounds can protect metals in corrosive environments (Fiala, Chibani, Darchen, Boulkamh, & Djebbar, 2007).

Mechanism of Action

The exact mechanism of action for PFNP depends on its specific application. For instance, in the study mentioned earlier, the luminescent behavior of PFNP was attributed to an efficient intramolecular energy transfer process from the silylated β-diketone to the central europium ion (Eu^3+), known as the “antenna effect” .

Safety and Hazards

  • Precautionary Measures : Handle with care, avoid ingestion, and prevent release into the environment .

Future Directions

: Ambili Raj, D. B., Biju, S., & Reddy, M. L. P. (2009). Highly luminescent europium(iii) complexes containing organosilyl 4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dionate ligands grafted on silica nanoparticles. Journal of Materials Chemistry, 19(42), 7986-7993. DOI: 10.1039/b913786f

properties

IUPAC Name

4,4,5,5,5-pentafluoro-1-thiophen-2-ylpentane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2S/c10-8(11,9(12,13)14)7(16)4-5(15)6-2-1-3-17-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXHEBGXSSPVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588675
Record name 4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione

CAS RN

1994-18-9
Record name 4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Acetylthiophene (4.3 ml) was dissolved in dry toluene (40 ml). Sodium hydride (60%, 3.2 g) was added slowly and the mixture was stirred for 15 minutes. Ethyl pentafluoropropionate (13.44 g) was added and the stirring was continued overnight. Sulfuric acid (10%, 50 ml) was added and the phases were separated. The organic phase was washed with water (50 ml) and it was evaporated to dryness. The residue was distilled (b.p. 92-94° C./0.15 mbar) to give the product (9.0 g). 1H NMR (CDCl3): 6.50 (s, 1 H); 7.21 (dd, 1H, J=3.9 & 4.9); 7.77 (dd, 1H, J=1.1 & 4.9 Hz); 7.85 (dd, 1H, J=1.1 & 3.9 Hz). IR (film): 1592 (C═O); 1202 (C—F).
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
13.44 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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